molecular formula C12H18N2O B3284724 3-((1-Methylpiperidin-4-yl)oxy)aniline CAS No. 790667-66-2

3-((1-Methylpiperidin-4-yl)oxy)aniline

Cat. No.: B3284724
CAS No.: 790667-66-2
M. Wt: 206.28 g/mol
InChI Key: KEMAETWBRDLVRA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((1-Methylpiperidin-4-yl)oxy)aniline typically involves the reaction of 3-nitroaniline with 1-methylpiperidine in the presence of a suitable base and solvent. The nitro group is then reduced to an amine group to yield the final product .

Industrial Production Methods: it is likely that similar synthetic routes are scaled up with appropriate adjustments to reaction conditions, such as temperature, pressure, and solvent choice, to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-((1-Methylpiperidin-4-yl)oxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-((1-Methylpiperidin-4-yl)oxy)aniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-((1-Methylpiperidin-4-yl)oxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies on its mechanism of action are limited, and further research is needed to elucidate its precise effects .

Comparison with Similar Compounds

  • 4-((1-Methylpiperidin-4-yl)oxy)aniline
  • 3-((1-Methylpiperidin-4-yl)oxy)phenol
  • 3-((1-Methylpiperidin-4-yl)oxy)benzoic acid

Uniqueness: 3-((1-Methylpiperidin-4-yl)oxy)aniline is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

3-(1-methylpiperidin-4-yl)oxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-14-7-5-11(6-8-14)15-12-4-2-3-10(13)9-12/h2-4,9,11H,5-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMAETWBRDLVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653476
Record name 3-[(1-Methylpiperidin-4-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790667-66-2
Record name 3-[(1-Methylpiperidin-4-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of N-[3-(1-Methyl-piperidin-4-yloxy)-phenyl]-acetamide (2.604 g) in absolute ethanol (40 mL) was treated with 37% hydrochloric acid and the solution was heated to reflux for 3 hours.
Name
N-[3-(1-Methyl-piperidin-4-yloxy)-phenyl]-acetamide
Quantity
2.604 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
CC(=O)Nc1cccc(OC2CCN(C)CC2)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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